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Vitamin D2 Propiononitrile

Cat. No.: B1154749
M. Wt: 449.71
Attention: For research use only. Not for human or veterinary use.
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Description

Vitamin D2 Propiononitrile is a specialized chemical derivative of vitamin D2 (ergocalciferol) with the molecular formula C31H47NO and a molecular weight of 449.71 g/mol . It is designed for research use to investigate the complex metabolism and mechanism of action of vitamin D. Vitamin D itself is a fat-soluble vitamin that undergoes a series of hydroxylations to become active; it is first converted in the liver to 25-hydroxyvitamin D [25(OH)D], the major circulating form, and then in the kidneys to the hormonal form 1,25-dihydroxyvitamin D [1,25(OH)2D] . This active metabolite functions by binding to the vitamin D receptor (VDR), a transcription factor that regulates the expression of hundreds of genes in a cell-specific manner . The primary value of this compound lies in its use as a tool to explore these pathways. Researchers can utilize this compound to study the nuances of vitamin D receptor interaction, the activity of metabolic enzymes like CYP2R1 (the key 25-hydroxylase) and CYP27B1 (the 1α-hydroxylase), and the compound's subsequent catabolism by CYP24A1 . Such research is fundamental to advancing the understanding of calcium and phosphorus homeostasis, immune function, and cellular differentiation and growth . The insights gained from studying such derivatives have historically driven the development of therapeutic analogs for conditions like psoriasis and secondary hyperparathyroidism . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C₃₁H₄₇NO

Molecular Weight

449.71

Synonyms

3-(((S,Z)-3-((E)-2-((1R,3aS,7aR)-1-((2R,5R,E)-5,6-Dimethylhept-3-en-2-yl)-7a-methylhexahydro-1H-inden-4(2H)-ylidene)ethylidene)-4-methylenecyclohexyl)oxy)propanenitrile

Origin of Product

United States

Synthetic Considerations in Vitamin D2 Chemistry Relevant to Propiononitrile Adducts

Theoretical Formation Pathways of "Vitamin D2 Propiononitrile" as an Impurity

The presence of impurities in pharmaceutical preparations is a critical consideration, often arising from side reactions during synthesis or degradation. The hypothetical formation of "this compound" as an impurity would likely stem from specific, albeit potentially low-yield, reaction pathways under particular processing conditions.

Mechanistic Hypotheses for Formation

The ergocalciferol (B368823) (Vitamin D2) molecule possesses several reactive sites susceptible to modification. The hydroxyl group at the C-3 position is a primary site for potential reactions. One plausible mechanism for the formation of a propiononitrile adduct is a nucleophilic substitution reaction. Under conditions where propiononitrile or a derivative acts as a reagent, it could potentially lead to the formation of an ether linkage.

Another possibility involves the conjugated triene system of the Vitamin D2 molecule. This system could, under certain catalytic or radical-inducing conditions, undergo addition reactions. While less common for simple nitriles, the presence of activating agents or specific catalysts might facilitate such a reaction.

A summary of potential mechanistic pathways is presented in Table 1.

Pathway Description Potential Vitamin D2 Reactive Site Plausible Reagent
Nucleophilic SubstitutionThe hydroxyl group at C-3 acts as a nucleophile, or is converted to a leaving group, to react with a propiononitrile derivative.C-3 HydroxylHalogenated propiononitrile or propiononitrile under activating conditions.
Michael AdditionNucleophilic attack on the conjugated triene system, potentially activated by a catalyst.Conjugated triene systemPropiononitrile anion
Radical AdditionFree radical-mediated addition to the triene system.Conjugated triene systemPropiononitrile radical

This table presents theoretical mechanistic pathways for the formation of a this compound adduct.

Proposed Reaction Conditions Leading to Impurity Formation

The formation of "this compound" as an impurity would be contingent on the presence of propiononitrile or related compounds during the synthesis or purification of Vitamin D2. For instance, if propiononitrile were used as a solvent, albeit an unconventional choice, or if it were present as a contaminant in other reagents, the following conditions could hypothetically lead to the formation of the adduct:

Acidic or Basic Conditions: The presence of strong acids or bases could catalyze the reaction between the C-3 hydroxyl group of Vitamin D2 and propiononitrile.

High Temperatures: Thermal stress during processing could provide the activation energy for otherwise unfavorable reactions.

Presence of Metal Catalysts: Trace metal impurities from reactors or reagents could potentially catalyze addition reactions across the triene system.

Utilization of Propiononitrile Moieties in Ergocalciferol Analogue Synthesis

The synthesis of Vitamin D analogues is a significant area of research, aimed at developing compounds with modified biological activities. researchgate.netconicet.gov.ar The incorporation of nitrile groups, such as a propiononitrile moiety, could be a strategic approach to modulate the properties of the ergocalciferol molecule.

Strategic Incorporation of Nitrile Groups

The nitrile group is a versatile functional group in medicinal chemistry. Its incorporation into the ergocalciferol structure could serve several purposes:

Polarity and Solubility Modulation: The polar nature of the nitrile group could alter the solubility profile of the Vitamin D2 analogue.

Metabolic Stability: The nitrile group is generally robust and not readily metabolized, which could enhance the pharmacokinetic profile of the analogue. nih.gov

Bioisosteric Replacement: The nitrile group can act as a bioisostere for other functional groups, such as a carbonyl group, potentially influencing receptor binding and biological activity. nih.gov

The strategic placement of a propiononitrile moiety could be targeted at various positions on the ergocalciferol backbone, including the side chain or the A-ring, to probe structure-activity relationships.

Hypothetical Synthetic Routes Involving Propiononitrile Intermediates

The synthesis of ergocalciferol analogues bearing a propiononitrile group could be envisioned through several hypothetical routes. A common strategy in the synthesis of Vitamin D analogues is the convergent approach, where the A-ring and the CD-ring systems are synthesized separately and then coupled. endotherm-lsm.com

One hypothetical route could involve the modification of a suitable precursor to the A-ring or the CD-ring with a propiononitrile-containing reagent. For example, a precursor with a leaving group could undergo nucleophilic substitution with the anion of propiononitrile.

Another approach could involve the direct modification of the Vitamin D2 molecule. For instance, the C-3 hydroxyl group could be derivatized to introduce the propiononitrile moiety.

A summary of hypothetical synthetic strategies is provided in Table 2.

Strategy Description Key Intermediate Potential Reaction
Convergent SynthesisIncorporation of the propiononitrile moiety into either the A-ring or CD-ring fragment prior to their coupling.A-ring or CD-ring precursor with a suitable functional group.Nucleophilic substitution with propiononitrile anion.
Direct DerivatizationChemical modification of the intact Vitamin D2 molecule.Vitamin D2Etherification of the C-3 hydroxyl group.
Side-Chain ModificationBuilding a modified side chain containing the propiononitrile group and attaching it to the CD-ring.CD-ring ketone (Inhoffen-Lythgoe diol derivative)Wittig or Horner-Wadsworth-Emmons reaction with a phosphonium ylide or phosphonate ester bearing the propiononitrile moiety.

This table outlines hypothetical synthetic strategies for the preparation of ergocalciferol analogues containing a propiononitrile group.

Advanced Analytical Methodologies for Characterization of Complex Vitamin D Structures

Chromatographic Techniques for the Isolation of Novel Ergocalciferol-Related Species

The initial and most critical step in characterizing Vitamin D2 Propiononitrile is its isolation from the reaction mixture, which may contain unreacted ergocalciferol (B368823), reagents, and other synthesis-related byproducts.

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the separation and purification of vitamin D analogs. who.int Due to the lipophilic nature of the ergocalciferol backbone, reversed-phase HPLC is the most effective approach. The addition of the polar propiononitrile group to the Vitamin D2 structure modifies its polarity, allowing for tailored separation from its parent compound, ergocalciferol.

Method development for this compound would focus on optimizing selectivity and resolution. C18 columns are standard for vitamin D analysis, but highly hydrophobic phases with greater carbon loads (e.g., C30) or those offering enhanced steric selectivity, such as cholesterol-based columns, can provide superior separation of structurally similar analogs. nacalai.comsigmaaldrich.com

An isocratic mobile phase, typically consisting of acetonitrile (B52724) and water or methanol, is often sufficient for separating vitamin D derivatives. nih.gov Given that Vitamin D2 and its derivatives exhibit a characteristic UV absorption maximum around 264-265 nm, a photodiode array (PDA) or a standard UV detector set to this wavelength is ideal for detection and quantification. who.intimpactfactor.org

Table 1: Representative HPLC Parameters for Vitamin D2 Derivative Separation
ParameterConditionRationale
Column Reversed-Phase C18 or C30, 5 µm, 4.6 x 250 mmProvides excellent hydrophobic selectivity for vitamin D compounds.
Mobile Phase Acetonitrile/Water (95:5 v/v)Commonly used for efficient elution and separation of vitamin D analogs. nih.gov
Flow Rate 1.0 mL/minStandard flow rate for analytical scale separations.
Detection UV at 265 nmCorresponds to the absorbance maximum of the conjugated triene system in the vitamin D core structure. impactfactor.org
Column Temperature 25-30 °CEnsures reproducible retention times and peak shapes. chromatographyonline.com

Impurity profiling is a critical regulatory requirement to ensure the safety and efficacy of any new pharmaceutical compound. ijprajournal.com For this compound, potential impurities could include isomers formed during synthesis (e.g., previtamin D2, tachysterol (B196371), lumisterol), degradation products, and residual starting materials. nih.govresearchgate.net

Advanced chromatographic techniques are essential for resolving these closely related species. Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times, making it ideal for detecting trace-level impurities. chromatographyonline.com

Furthermore, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for impurity profiling. ijprajournal.combiomedres.us LC-MS combines the powerful separation capabilities of LC with the sensitive and specific detection of MS, allowing for the detection and tentative identification of impurities based on their mass-to-charge ratios, even if they co-elute chromatographically. who.int Two-dimensional liquid chromatography (2D-LC) can also be employed for complex samples, where fractions from a first separation are subjected to a second, orthogonal separation, providing a very high degree of resolution.

Spectroscopic and Spectrometric Approaches for Structural Elucidation (Conceptual Framework)

Once this compound has been isolated in a pure form, a combination of spectroscopic and spectrometric methods is required to confirm its molecular structure definitively.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. Both 1D (¹H and ¹³C) and 2D NMR experiments (e.g., COSY, HMQC) are necessary to fully assign the structure of this compound. exlibrisgroup.com

The ¹H NMR spectrum would be expected to show characteristic signals for the ergocalciferol core, including the olefinic protons of the conjugated triene system and the distinct methyl group signals of the side chain. The key indicators of successful derivatization would be the appearance of new signals corresponding to the methylene (B1212753) protons of the propiononitrile group (-O-CH₂-CH₂-CN). These would likely appear as distinct triplets in a region characteristic of protons adjacent to an oxygen atom and a cyano group, respectively.

Similarly, the ¹³C NMR spectrum would confirm the presence of the additional carbons from the propiononitrile moiety, including the characteristic signal of the nitrile carbon (C≡N) in the downfield region (typically ~115-125 ppm). The dynamics of the vitamin D A-ring can be investigated by NMR to understand its conformational state in solution. mdpi.com

Table 2: Predicted ¹H NMR Chemical Shifts for the Propiononitrile Moiety
Proton GroupPredicted Chemical Shift (ppm, CDCl₃)Multiplicity
-O-CH₂ -CH₂-CN~ 4.2Triplet (t)
-O-CH₂-CH₂ -CN~ 2.8Triplet (t)

Mass spectrometry provides crucial information about the molecular weight of a compound and offers structural insights through analysis of its fragmentation patterns. rsc.org For this compound, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable soft ionization techniques to generate the protonated molecular ion [M+H]⁺.

The exact mass of this ion, determined using a high-resolution mass spectrometer (such as a TOF or Orbitrap), would be used to confirm the elemental composition of the molecule, C₃₁H₄₅NO.

Tandem mass spectrometry (MS/MS) experiments involve selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation of the vitamin D core is well-understood and typically involves cleavage of the A-ring and losses of water. For this compound, a key diagnostic fragment would be the loss of the propiononitrile group or cleavage within the side chain, which would help confirm the location and structure of the modification.

Table 3: Expected Mass Spectrometric Data for this compound
ParameterExpected ValueInformation Provided
Molecular Formula C₃₁H₄₅NOElemental Composition
Molecular Weight 447.70 g/molConfirmation of Mass
[M+H]⁺ (High Resolution) 448.3574 m/zConfirmation of Elemental Formula
Key MS/MS Fragments Loss of H₂O from [M+H]⁺ Cleavage of the A-ring Loss of the propiononitrile side chainStructural confirmation and location of the derivative group.

Theoretical Molecular Interactions and Computational Modeling

In Silico Studies of Ligand-Receptor Binding with Nuclear Receptors (Hypothetical)

The biological effects of vitamin D compounds are primarily mediated through their interaction with nuclear receptors, most notably the Vitamin D Receptor (VDR). mdpi.comnih.gov Understanding the binding of a novel analog like Vitamin D2 Propiononitrile to such receptors is a critical first step in predicting its potential efficacy and mechanism of action.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In a hypothetical study of this compound, docking simulations would be performed using the crystal structure of the human VDR ligand-binding domain (LBD). nih.gov

The process would involve:

Preparation of the Receptor: The 3D structure of the VDR LBD would be obtained from a protein database like the Protein Data Bank (PDB). nih.gov Any existing ligands and water molecules would be removed from the binding pocket, and the protein structure would be optimized for the simulation.

Preparation of the Ligand: A 3D model of this compound would be constructed and its energy minimized to achieve a stable conformation.

Docking Simulation: Using software like AutoDock or Glide, the this compound molecule would be virtually placed into the VDR's binding pocket in numerous possible orientations and conformations. The software would then score these poses based on how well they fit and the strength of their intermolecular interactions. nih.gov

The output of the docking simulation would be a prediction of the binding affinity, often expressed as a docking score or binding energy (in kcal/mol or kJ/mol), and the most likely binding pose of the ligand. nih.govmdpi.com A more negative binding energy suggests a more favorable and stable interaction. nih.gov

Analysis of the best-docked pose would reveal the specific molecular interactions between this compound and the amino acid residues of the VDR binding pocket. These interactions could include:

Hydrogen Bonds: Key for anchoring the ligand in the correct orientation.

A hypothetical comparison of the binding affinity of this compound with that of the natural ligand, 1α,25-dihydroxyvitamin D2, could indicate whether the propiononitrile modification enhances or diminishes binding to the VDR.

Table 1: Hypothetical Docking Scores and Predicted Interactions of Vitamin D2 Derivatives with the VDR Ligand-Binding Domain
CompoundPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)Number of Predicted Hydrogen Bonds
1α,25-dihydroxyvitamin D2 (Natural Ligand)-11.5Ser237, Arg274, Tyr143, Ser2784
This compound (Hypothetical)-10.8Ser237, Arg274, Tyr143, Leu3093

Conformational Analysis and Molecular Dynamics Simulations

While molecular docking provides a static picture of the binding interaction, molecular dynamics (MD) simulations can offer a dynamic view of the complex over time, providing deeper insights into its stability and the conformational changes of both the ligand and the receptor. umu.se

The conformation of a flexible molecule like this compound can change depending on its environment. Conformational analysis would aim to identify the most stable three-dimensional shapes (conformers) of the molecule in different solvents, such as in a vacuum, in water, or in a nonpolar solvent mimicking a lipid bilayer. mdpi.com

This analysis would predict how the flexible side chain containing the propiononitrile group orients itself relative to the steroid core of the molecule. Understanding these preferred conformations is essential, as only certain conformations may be suitable for binding to the VDR.

A molecular dynamics simulation would start with the best-docked pose of the this compound-VDR complex from the docking study. umu.se This complex would be placed in a simulated physiological environment (a box of water molecules with ions at a specific temperature and pressure). The simulation would then calculate the movements of every atom in the system over a period of time (typically nanoseconds to microseconds).

The results of such a simulation could reveal:

Stability of the Complex: Whether the this compound remains stably bound in the VDR pocket or if it dissociates.

Conformational Changes: How the binding of the ligand affects the shape of the VDR, particularly the positioning of key structural elements like helix 12, which is crucial for receptor activation. umu.senih.gov

Flexibility of the Ligand: How the propiononitrile side chain moves and adapts within the binding pocket.

Role of Water Molecules: The simulation can show how water molecules mediate the interaction between the ligand and the receptor. mdpi.com

Table 2: Hypothetical Molecular Dynamics Simulation Parameters and Predicted Outcomes for the VDR-Ligand Complex
ParameterValue
Simulation Time200 nanoseconds
SystemVDR-Ligand Complex in Water Box
Temperature310 K (Physiological)
Predicted RMSD of Ligand (Å)1.2 Å (indicating stable binding)
Predicted Conformational Change in Helix 12Stable in agonistic position

By combining these computational approaches, a comprehensive theoretical profile of this compound's interaction with the Vitamin D Receptor could be constructed, guiding further experimental studies into its potential as a novel VDR modulator.

Biochemical Pathways and Theoretical Metabolic Fates Non Clinical Focus

Hypothetical Biotransformation Pathways of the Nitrile Moiety

The introduction of a nitrile (-C≡N) group to the Vitamin D2 structure presents a novel substrate for various metabolic enzymes. The biotransformation of this moiety is likely to follow established pathways for xenobiotic nitriles.

Enzymatic Hydrolysis of Nitriles (Theoretical)

The enzymatic hydrolysis of the propiononitrile side chain represents a primary theoretical metabolic pathway. This process can theoretically proceed via two main routes, catalyzed by distinct classes of enzymes: nitrilases, or a combination of nitrile hydratases and amidases. researchgate.netnih.gov

Nitrilase Pathway: A single-step hydrolysis reaction could be catalyzed by a nitrilase. This enzyme would directly convert the nitrile group of Vitamin D2 propiononitrile into a carboxylic acid, theoretically yielding Vitamin D2 propionic acid and releasing ammonia. researchgate.netresearchgate.net This pathway is a direct route to a potentially active or inactive metabolite.

Nitrile Hydratase and Amidase Pathway: Alternatively, a two-step enzymatic process could occur. researchgate.netnih.gov First, a nitrile hydratase would hydrate (B1144303) the nitrile moiety to form the corresponding amide intermediate, Vitamin D2 propionamide. nih.gov Subsequently, an amidase would hydrolyze this amide to produce Vitamin D2 propionic acid and ammonia. researchgate.netnih.gov This sequential pathway is common in the metabolism of various nitrile-containing compounds. nih.gov

The prevalence of either pathway would depend on the substrate specificity of the involved enzymes and the tissue-specific expression of nitrilases versus nitrile hydratases and amidases.

Table 1: Theoretical Enzymatic Hydrolysis Pathways of this compound

Pathway Enzyme(s) Intermediate Metabolite Final Metabolite
Nitrilase Pathway Nitrilase None Vitamin D2 Propionic Acid + Ammonia
Nitrile Hydratase/Amidase Pathway Nitrile Hydratase, Amidase Vitamin D2 Propionamide Vitamin D2 Propionic Acid + Ammonia

Conjugation Reactions (Conceptual)

While hydrolysis is a major route for nitrile metabolism, conjugation reactions could also theoretically play a role in the biotransformation of this compound, particularly after initial modifications. For instance, if the nitrile group undergoes reduction to a primary amine, this amine could then be a substrate for various conjugation reactions, including acetylation or sulfation, to facilitate excretion.

Potential Interference with Endogenous Biochemical Processes (Theoretical)

The unique chemical structure of this compound suggests potential interactions with key endogenous biochemical systems, including metabolic enzymes and cellular signaling cascades.

Interaction with Cytochrome P450 Enzymes (Conceptual)

The Cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of a vast array of xenobiotics and endogenous compounds, including Vitamin D itself. encyclopedia.pubnih.gov The nitrile moiety in this compound could theoretically interact with CYP enzymes in several ways:

Substrate for CYP-mediated Oxidation: Some nitriles can be oxidized by CYP enzymes. nih.gov This could lead to the formation of cyanohydrins or other oxidized metabolites, potentially altering the compound's biological activity. The reaction could involve the conversion of the cyano group to a corresponding amide, a process that has been demonstrated for certain nitriles and is catalyzed by CYP enzymes like CYP3A4. nih.gov

Inhibition or Induction of CYP Enzymes: As a novel chemical entity, this compound could act as an inhibitor or inducer of specific CYP isozymes. youtube.comyoutube.com Inhibition could lead to altered metabolism of other drugs or endogenous compounds that are substrates for the affected enzyme. Conversely, induction could increase the metabolic rate of co-administered substances, potentially reducing their efficacy. The specific CYP enzymes involved would depend on the three-dimensional structure of the molecule and its affinity for the enzyme's active site.

Table 2: Hypothetical Interactions of this compound with Cytochrome P450 Enzymes

Type of Interaction Potential Consequence
Substrate Formation of oxidized or amide metabolites.
Inhibitor Decreased metabolism of other CYP substrates.
Inducer Increased metabolism of other CYP substrates.

Modulation of Cellular Signaling Pathways (Hypothetical)

Both the Vitamin D core and the nitrile group have the potential to modulate cellular signaling pathways.

Vitamin D Receptor (VDR) Signaling: The parent Vitamin D2 molecule is a prohormone that is metabolized to the active form, 1,25-dihydroxyvitamin D2, which then binds to the Vitamin D Receptor (VDR). nih.govresearchgate.net The VDR is a nuclear receptor that regulates the expression of numerous genes involved in calcium homeostasis, immune function, and cell proliferation. nih.govresearchgate.net The propiononitrile modification could alter the affinity of the molecule for the VDR, potentially acting as an agonist, antagonist, or selective VDR modulator. This could, in turn, affect downstream signaling cascades such as the PI3K–AKT–mTOR and Raf–MEK–ERK pathways. nih.gov

Future Directions and Research Gaps

Development of Targeted Synthetic Strategies for Vitamin D2 Propiononitrile

The synthesis of this compound, while not yet described in the literature, can be approached through established methodologies for modifying vitamin D analogs. The primary challenge lies in the selective functionalization of the Vitamin D2 side chain. General strategies for creating vitamin D derivatives often involve a convergent approach where the A-ring and the CD-ring systems are synthesized separately and then coupled.

One prominent method is the Horner-Wadsworth-Emmons reaction, which is frequently used to couple an A-ring phosphinoxide with a CD-ring ketone. For a targeted synthesis of this compound, this would involve preparing a CD-ring ketone that already contains the propiononitrile moiety or a suitable precursor group. This strategy is advantageous for pharmaceutical development as it allows for the preparation of complex building blocks, reserving the final coupling steps for the formation of the highly active molecule.

Another powerful set of tools for this purpose includes palladium(0)-catalyzed coupling reactions. Techniques such as the Suzuki or Sonogashira couplings could be adapted to connect a modified side chain, functionalized with the propiononitrile group, to the main vitamin D scaffold. These reactions are well-established in the synthesis of complex organic molecules and offer a versatile route to the target compound. The synthesis could also be envisioned through the dehydration of a corresponding propionamide precursor on the Vitamin D2 side chain or via nucleophilic substitution using a cyanide salt on an alkyl halide precursor. ebsco.com

In-depth Mechanistic Studies of Impurity Formation in Vitamin D2 Manufacturing

The manufacturing process for Vitamin D2 (ergocalciferol) begins with the UV irradiation of ergosterol (B1671047), which is extracted from sources like yeast. This photochemical process leads to the formation of pre-vitamin D2, which then thermally isomerizes to Vitamin D2. The purification process is critical as several structurally similar byproducts are formed, including tachysterol (B196371) and lumisterol. google.com Other documented impurities include various isomers and degradation products designated as Ergocalciferol (B368823) EP Impurity A, B, F, and G.

Currently, this compound is not recognized as a standard impurity in ergocalciferol production. However, its formation could be theoretically postulated under specific, non-standard manufacturing conditions. Propiononitrile is used in the pharmaceutical industry as a solvent and a precursor to other organic compounds. wikipedia.orgstudy.com If it were ever used as a solvent in the purification or crystallization stages of Vitamin D2 production, residual amounts could persist in the final product, thereby classifying it as a process-related impurity.

Mechanistically, the formation of a propiononitrile-related impurity could also occur if a reagent used during synthesis shared structural similarities, leading to an unintended side reaction with the Vitamin D2 molecule or its precursors. In-depth studies would be required to investigate these hypothetical pathways, likely involving advanced chromatographic and spectroscopic techniques to trace potential contaminants through the manufacturing process.

Advanced Computational Predictions for Biological Activity and Metabolism

Computational chemistry provides powerful tools for predicting the biological activity and metabolic fate of novel drug candidates before undertaking complex and costly synthesis. For this compound, these methods could offer significant insights into its potential as a therapeutic agent. The nitrile group is a versatile pharmacophore in drug design that can modulate physicochemical properties, enhance binding affinity, and block metabolically vulnerable sites. researchgate.net

Advanced computational techniques could be employed to model the interaction of this compound with key biological targets, such as the Vitamin D Receptor (VDR) and metabolic enzymes like cytochrome P450 (CYP). Molecular docking simulations could predict the binding affinity and orientation of the compound within the VDR's ligand-binding pocket. The nitrile group's polarity and ability to form hydrogen bonds or polar interactions could significantly influence this binding, potentially leading to altered receptor activation. researchgate.net

Furthermore, molecular dynamics simulations and density functional theory (DFT) calculations could elucidate the metabolic stability of the compound. These methods can model the interaction with enzymes such as CYP3A4, which is responsible for deactivating many drug substances. By predicting how the propiononitrile side chain is positioned within the enzyme's active site, researchers could estimate its resistance to metabolic breakdown, a crucial factor in designing more stable and effective vitamin D analogs.

Table 1: Computational Approaches for Analyzing this compound
Computational TechniquePrimary ObjectivePredicted Outcome for this compound
Molecular DockingPredict binding affinity and orientation with the Vitamin D Receptor (VDR).Estimation of VDR activation potential; insight into how the nitrile group affects binding.
Molecular Dynamics (MD) SimulationsSimulate the dynamic movement and stability of the ligand-receptor complex over time.Assessment of the stability of the VDR-ligand interaction and conformational changes.
Density Functional Theory (DFT)Calculate the electronic structure and reactivity of the molecule.Prediction of metabolic weak points and resistance to enzymatic degradation by CYP enzymes.

Exploration of Novel Applications in Materials Science or Analytical Chemistry (Theoretical)

Beyond its potential therapeutic roles, the unique structure of this compound suggests theoretical applications in materials science and analytical chemistry.

Materials Science: There is growing interest in functionalizing the surfaces of medical implants with bioactive molecules to improve osseointegration and biocompatibility. nih.govuprm.edu Vitamin D3 has been successfully coated onto titanium surfaces to promote bone repair. nih.gov this compound could serve as a superior agent for this purpose. The Vitamin D2 moiety would provide the inherent biological activity to stimulate favorable cellular responses at the implant-bone interface, while the terminal nitrile group would act as a versatile chemical handle. The nitrile group is highly reactive and can undergo various transformations such as hydrolysis, reduction, or cycloaddition, making it an ideal anchor for covalently bonding the molecule to a diverse range of material surfaces. researchgate.netwikipedia.org This dual-functionality could lead to more stable and effective bioactive coatings for orthopedic and dental implants.

Analytical Chemistry: The development of precise analytical methods is crucial for pharmaceutical research. The distinct propiononitrile side chain of this molecule could be leveraged to create highly specific analytical reagents. For instance, it could serve as a hapten for the generation of monoclonal antibodies, leading to the development of sensitive and specific enzyme-linked immunosorbent assays (ELISAs) for its detection and quantification. Additionally, the nitrile functional group itself can be a target for specific chemical derivatization or analytical detection techniques, potentially allowing for enhanced sensitivity in complex biological samples. acs.org

Q & A

Q. How do researchers ensure compliance with clinical reporting guidelines when publishing this compound trial data?

  • Methodological Answer : Follow CONSORT or ARRIVE checklists for preclinical/clinical trials. Disclose conflicts of interest and raw datasets in supplementary materials. For meta-analyses, adhere to PRISMA guidelines and include a risk-of-bias assessment matrix .

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